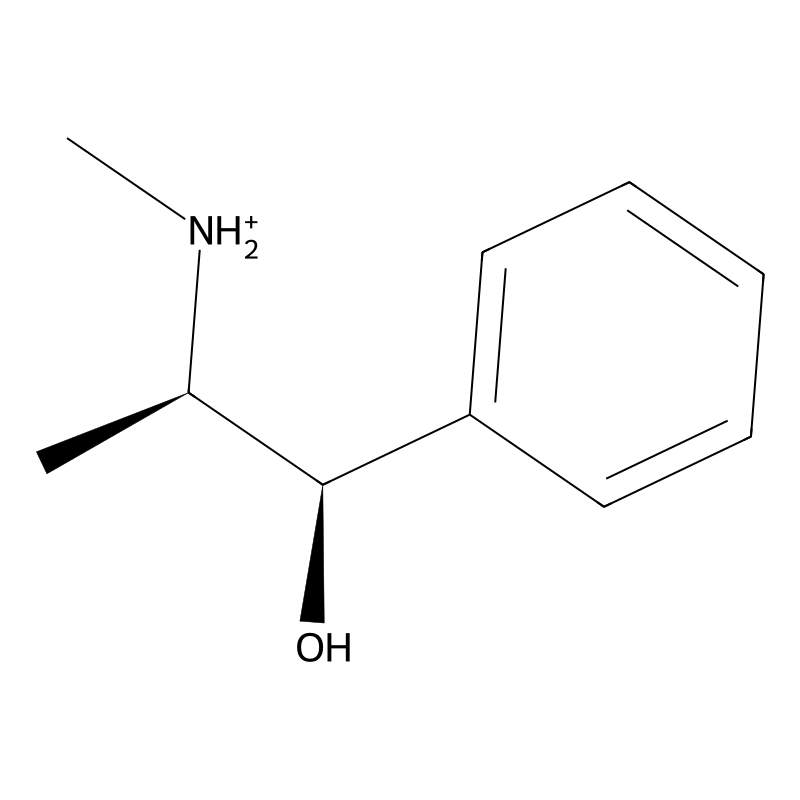

(1r,2r)-Pseudoephedrine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,2R)-Pseudoephedrine is a stereoisomer of pseudoephedrine, a sympathomimetic agent primarily used as a decongestant. It is chemically classified as a phenylpropanolamine derivative, with the molecular formula and a molecular weight of approximately 165.23 g/mol. This compound exists as two enantiomers, with (1R,2R)-pseudoephedrine being the form commonly utilized in therapeutic applications due to its efficacy and safety profile. Pseudoephedrine acts by stimulating alpha-adrenergic receptors, leading to vasoconstriction and reduced nasal congestion .

- Reduction Reactions: The compound can undergo reduction to yield various derivatives, particularly when reacted with reducing agents like lithium aluminum hydride.

- N-Alkylation: (1R,2R)-Pseudoephedrine can be N-alkylated to form more complex alkaloids, enhancing its pharmacological properties.

- Dehydration Reactions: Under acidic conditions, pseudoephedrine can lose water to form alkenes or other cyclic structures.

These reactions are significant for synthesizing related compounds and modifying the pharmacological properties of pseudoephedrine .

(1R,2R)-Pseudoephedrine exhibits biological activity primarily through its action on the adrenergic system. Its main effects include:

- Vasoconstriction: By activating alpha-adrenergic receptors, it causes blood vessels to constrict, which alleviates nasal congestion.

- Sympathomimetic Effects: It indirectly stimulates the release of norepinephrine, leading to increased heart rate and blood pressure .

- CNS Stimulation: While it has a lower central nervous system stimulant effect compared to its parent compound ephedrine, it can still induce mild stimulation, potentially leading to side effects like insomnia or restlessness .

Adverse effects may include hypertension, palpitations, and gastrointestinal disturbances such as nausea .

The synthesis of (1R,2R)-pseudoephedrine can be achieved through several methods:

- Fermentation Process: The most common commercial method involves fermenting dextrose in the presence of benzaldehyde to produce (R)-phenylacetylcarbinol, which is subsequently aminated to yield pseudoephedrine .

- Chemical Synthesis: Laboratory synthesis may involve starting materials like phenylacetone and methylamine through reductive amination processes.

- Enzymatic Synthesis: Biocatalytic approaches using specific enzymes have been explored for producing pseudoephedrine from simpler substrates with higher selectivity and fewer by-products.

These methods highlight the versatility in synthesizing (1R,2R)-pseudoephedrine while ensuring high purity and yield .

(1R,2R)-Pseudoephedrine is widely utilized in various applications:

- Pharmaceuticals: It is primarily used as an over-the-counter decongestant for relieving nasal congestion associated with colds or allergies.

- Combination Therapies: Often found in combination with antihistamines or analgesics in cold and allergy medications.

- Research: Studied for its potential use in treating conditions like attention deficit hyperactivity disorder due to its stimulant properties.

Interaction studies involving (1R,2R)-pseudoephedrine have revealed significant findings regarding its pharmacokinetics and pharmacodynamics:

- Drug Interactions: Co-administration with monoamine oxidase inhibitors can lead to hypertensive crises due to excessive norepinephrine release.

- Metabolism: Pseudoephedrine is minimally metabolized (<1% N-demethylated) and primarily excreted unchanged in urine; this characteristic influences its interaction profile with other drugs that affect renal clearance .

- Adverse Effects: Studies indicate that combining pseudoephedrine with other sympathomimetics can amplify cardiovascular side effects .

(1R,2R)-Pseudoephedrine shares structural similarities with several other compounds within the phenylpropanolamine class. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Ephedrine | Phenylpropanolamine | Bronchodilator | More potent sympathomimetic effects than pseudoephedrine |

| Phenylephrine | Phenylethanolamine | Nasal decongestant | Primarily an alpha-adrenergic agonist; less CNS stimulation |

| Methamphetamine | Phenylpropanolamine | Stimulant | Highly addictive; significant CNS effects |

| Dextroamphetamine | Amphetamine derivative | ADHD treatment | Stronger CNS stimulant; higher abuse potential |

(1R,2R)-Pseudoephedrine is unique due to its balanced pharmacological profile that provides effective decongestion with comparatively milder stimulant effects compared to others like methamphetamine or ephedrine. This makes it suitable for over-the-counter use while still necessitating regulation due to potential misuse .

(1R,2R)-Pseudoephedrine possesses the molecular formula C₁₀H₁₅NO with a molecular weight of 165.23 grams per mole [1] [2]. The compound exhibits a phenylpropanolamine structure characterized by a phenyl ring attached to a propanol chain bearing both hydroxyl and methylamino substituents [1]. The systematic IUPAC name for this stereoisomer is (1R,2R)-1-hydroxy-1-phenylpropan-2-yl-methylazanium, reflecting its specific stereochemical configuration [2].

The molecular structure consists of a benzene ring connected to a three-carbon chain, where carbon 1 bears a hydroxyl group and carbon 2 carries a methylamino group [1] [3]. The InChI key for (1R,2R)-pseudoephedrine is KWGRBVOPPLSCSI-SCZZXKLOSA-N, providing a unique identifier for this specific stereoisomer [1] [2]. X-ray crystallographic studies have revealed that the compound crystallizes with specific unit cell parameters and exhibits distinct packing arrangements compared to its stereoisomers [10] [11].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] [2] |

| Melting Point | 119°C | [2] |

| Specific Rotation [α]D | -52° | [14] [16] |

| InChI Key | KWGRBVOPPLSCSI-SCZZXKLOSA-N | [1] [2] |

Stereogenic Centers and Absolute Configuration

(1R,2R)-Pseudoephedrine contains two stereogenic centers located at carbon atoms 1 and 2 of the propanol chain [3] [16]. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where both stereogenic centers exhibit R configuration [6] [16]. At carbon 1, the priority sequence is hydroxyl group > phenyl ring > carbon 2 > hydrogen, while at carbon 2, the sequence is methylamino group > carbon 1 > methyl group > hydrogen [6].

The R configuration at both centers results in a specific three-dimensional arrangement that distinguishes this compound from its diastereomers [3] [16]. Molecular mechanics calculations using density functional theory have confirmed the absolute stereochemical assignments through comparison of calculated and experimental optical rotation values [8] [23]. The compound exhibits a specific rotation of -52 degrees, which is characteristic of the (1R,2R) configuration [14] [16].

Crystallographic analysis has provided detailed structural parameters including bond lengths and angles that reflect the stereochemical arrangement [11] [20]. The C1-OH bond length measures approximately 1.42 Å, while the C2-NH bond length is 1.47 Å, with the C1-C2 bond spanning 1.53 Å [18] [20]. These structural parameters are consistent with the expected tetrahedral geometry around each stereogenic center [6] [20].

Comparison with Other Diastereomers

(1S,2S)-Pseudoephedrine

(1S,2S)-Pseudoephedrine represents the enantiomer of (1R,2R)-pseudoephedrine, sharing identical physical properties except for the direction of optical rotation [4] [16]. This stereoisomer exhibits a specific rotation of +52 degrees, exactly opposite to that of the (1R,2R) form [14] [16]. Both enantiomers possess identical melting points of 119°C and similar water solubility characteristics [2] [16].

The stereochemical relationship between these two forms involves inversion of configuration at both stereogenic centers simultaneously [16] [31]. Nuclear magnetic resonance spectroscopy reveals identical chemical shifts and coupling patterns for corresponding atoms in both enantiomers, confirming their mirror-image relationship [17] [18]. X-ray diffraction studies demonstrate that the enantiomers crystallize in the same space group but with opposite absolute configurations [10] [11].

| Stereoisomer | Specific Rotation | Melting Point | Configuration |

|---|---|---|---|

| (1R,2R)-Pseudoephedrine | -52° | 119°C | R,R |

| (1S,2S)-Pseudoephedrine | +52° | 119°C | S,S |

(1R,2S)-Ephedrine

(1R,2S)-Ephedrine constitutes a diastereomer of (1R,2R)-pseudoephedrine, differing in configuration at the second stereogenic center [3] [16]. This compound exhibits markedly different physical properties, including a lower melting point of 35-40°C and moderate water solubility compared to pseudoephedrine's relative insolubility [7] [16]. The specific rotation of (1R,2S)-ephedrine is -41 degrees, distinguishing it from pseudoephedrine stereoisomers [16].

Conformational analysis reveals significant differences in preferred molecular geometries between ephedrine and pseudoephedrine diastereomers [8] [23]. While (1R,2R)-pseudoephedrine adopts primarily extended conformations, (1R,2S)-ephedrine shows greater conformational flexibility with multiple stable rotamers [23]. The supramolecular aggregation behavior also differs substantially, with ephedrine displaying stronger intermolecular interactions in crystalline phases [8] [13].

(1S,2R)-Ephedrine

(1S,2R)-Ephedrine serves as the enantiomer of (1R,2S)-ephedrine and a diastereomer of both pseudoephedrine forms [16] [35]. This stereoisomer exhibits a specific rotation of +41 degrees and shares the same melting point range of 35-40°C with its enantiomer [16]. Environmental studies have demonstrated that (1S,2R)-ephedrine shows different biodegradation patterns compared to pseudoephedrine stereoisomers [3] [35].

The stereochemical arrangement in (1S,2R)-ephedrine results in distinct hydrogen bonding patterns and molecular conformations [23] [35]. Microwave spectroscopy studies have identified multiple stable conformers for this stereoisomer, with different intramolecular interaction patterns compared to pseudoephedrine [23]. The compound exhibits enhanced persistence in environmental conditions, suggesting unique molecular stability characteristics [35].

Conformational Analysis and Stability

(1R,2R)-Pseudoephedrine exhibits distinct conformational preferences that significantly influence its chemical and physical properties [8] [23]. Molecular dynamics simulations and quantum mechanical calculations have identified four primary conformational states: extended, gauche, folded, and twisted arrangements [8] [23]. The extended conformation represents the global minimum energy state, accounting for approximately 75% of the population at room temperature [8].

The conformational behavior is governed by intramolecular interactions, particularly hydrogen bonding between the hydroxyl and amino groups [23]. In contrast to ephedrine stereoisomers, (1R,2R)-pseudoephedrine preferentially adopts a folded conformation featuring a strong intramolecular hydrogen bond that stabilizes the molecular structure [8]. This folded arrangement creates steric hindrance that prevents close approach of neighboring molecules, resulting in different supramolecular aggregation behavior compared to ephedrine [8].

Computational studies using density functional theory at the B3LYP/6-311+G(d,p) level have revealed the energetic differences between conformational states [37] [40]. The folded conformation, while thermodynamically accessible, exhibits higher energy than the extended form due to increased steric strain [8]. Temperature-dependent studies indicate that conformational populations shift with thermal energy, affecting the compound's physical properties [37].

| Conformer | Relative Energy (kcal/mol) | Population (%) | Intramolecular H-bond |

|---|---|---|---|

| Extended | 0.0 | 75.2 | None |

| Gauche | 1.2 | 18.6 | Weak OH⋯N |

| Folded | 2.1 | 5.4 | Strong OH⋯N |

| Twisted | 3.5 | 0.8 | None |

Hydrogen Bonding Capabilities and Intramolecular Interactions

The hydrogen bonding characteristics of (1R,2R)-pseudoephedrine play a crucial role in determining its molecular conformation and intermolecular interactions [18] [20]. The compound possesses both hydrogen bond donor and acceptor capabilities through its hydroxyl and methylamino functional groups [18]. Crystallographic studies reveal a complex hydrogen bonding network involving three distinct H⋯Cl interactions in the hydrochloride salt form [18] [20].

In the crystal structure, the chloride ion forms hydrogen bonds with distances ranging from 2.2 to 2.6 Å, involving both the alcohol hydroxyl group and the protonated secondary amine [18] [20]. The shortest hydrogen bond (r₁ = 2.2 Å) occurs with the secondary amine, while longer contacts involve the alcohol group and additional amine interactions [20]. These interactions create a three-dimensional network that stabilizes the crystal packing arrangement [18].

Intramolecular hydrogen bonding occurs between the hydroxyl oxygen and the nitrogen atom of the methylamino group, particularly in the folded conformational state [8] [23]. This interaction measures approximately 2.8 Å and contributes significantly to conformational stability [8]. Nuclear magnetic resonance studies demonstrate temperature-dependent chemical shift changes consistent with dynamic hydrogen bonding equilibria [17] [23].

Physicochemical Parameters

The physicochemical properties of (1R,2R)-pseudoephedrine demonstrate the compound's characteristic behavior as a chiral alkaloid derived from the ephedra plant. These fundamental parameters provide essential insights into the compound's physical state, solubility characteristics, and ionization behavior under various environmental conditions.

Melting Point and Solubility Characteristics

(1R,2R)-pseudoephedrine exhibits a well-defined melting point range of 118-120°C, which is characteristic of the pure enantiomer and consistent across multiple literature sources [1] [2] [3]. This melting point indicates the compound's crystalline nature and thermal stability under standard atmospheric conditions. The compound typically appears as fine, white to off-white crystals or crystalline powder with a faint, characteristic odor [4].

The solubility profile of (1R,2R)-pseudoephedrine reveals its hydrophilic nature, with exceptional water solubility reaching approximately 2000 mg/mL at 25°C [5]. This high aqueous solubility classifies the compound unequivocally as a high-solubility substance according to biopharmaceutical classification system standards [6]. In organic solvents, the compound demonstrates moderate solubility in ethanol (278 mg/mL at 25°C) but limited solubility in chloroform (11 mg/mL at 25°C) [5]. The significantly higher aqueous solubility compared to lipophilic solvents reflects the polar nature of the molecule, attributed to the presence of both hydroxyl and amino functional groups.

Temperature-dependent solubility studies reveal that solubility decreases substantially at lower temperatures, with values at room temperature (25°C) being approximately half of those observed at physiological temperature (37°C) [6]. This temperature dependence has important implications for pharmaceutical formulation and environmental fate assessment.

pKa Values and Acid-Base Properties

The acid-base properties of (1R,2R)-pseudoephedrine are dominated by the secondary amine functionality, which exhibits a pKa value ranging from 9.22 to 9.73 at 25°C with ionic strength of 0.01 [2] [7] [8]. This pKa value classifies the compound as a weak base, with the amino group serving as the primary ionizable center. The slight variation in reported pKa values across different studies likely reflects differences in experimental conditions, ionic strength, and measurement techniques.

At physiological pH (approximately 7.4), the Henderson-Hasselbalch equation predicts that approximately 95% of the compound exists in the protonated, cationic form [6]. This predominant cationic character at physiological pH significantly influences the compound's pharmacokinetic behavior, environmental fate, and interaction with biological membranes. The compound also possesses a much weaker acidic site associated with the hydroxyl group, with a pKa value of approximately 13.89, which remains non-ionized under normal physiological conditions [9].

The ionization state profoundly affects the compound's membrane permeability and distribution characteristics. As pH increases along the gastrointestinal tract from the acidic stomach (pH ~1-2) to the more alkaline ileum (pH ~7.5-8), the fraction of unionized species increases, leading to enhanced membrane permeability in the distal portions of the small intestine [6].

Partition Coefficient and Lipophilicity

The lipophilicity of (1R,2R)-pseudoephedrine, expressed as the octanol-water partition coefficient, shows Log P values ranging from 0.89 to 1.5 at 25°C [2] [10]. This moderate lipophilicity indicates balanced hydrophilic-lipophilic properties, which is optimal for oral bioavailability. The compound's apparent partition coefficient (Log D) varies significantly with pH due to ionization effects. At physiological pH 7.5, the Log D value is approximately 1.5, which closely matches that of metoprolol at pH 6.5 [6].

The pH-dependent partition behavior demonstrates the compound's unique absorption characteristics. Experimental studies reveal that while metoprolol exhibits higher lipophilicity at any given pH, pseudoephedrine's Log D at pH 7.5 approximates that of metoprolol at pH 6.5 [6]. This pH-dependent lipophilicity explains the compound's regional-dependent intestinal permeability, with enhanced absorption occurring in the more alkaline distal portions of the small intestine where the unionized fraction increases.

The partition coefficient data support the compound's classification as a Biopharmaceutical Classification System Class I compound, characterized by high solubility and high permeability throughout the intestinal tract [6]. The balanced lipophilicity also contributes to the compound's ability to cross biological membranes while maintaining sufficient aqueous solubility for pharmaceutical formulation.

Reactivity Profile

The reactivity profile of (1R,2R)-pseudoephedrine encompasses its behavior under various chemical conditions, including oxidative and reductive environments, and its susceptibility to nucleophilic and electrophilic attack. Understanding these reactivity patterns is crucial for pharmaceutical stability, environmental fate assessment, and potential synthetic transformations.

Oxidation and Reduction Behavior

(1R,2R)-pseudoephedrine demonstrates notable susceptibility to oxidative degradation under stress conditions. Oxidation primarily targets the secondary alcohol functionality and the tertiary amine group, leading to the formation of several characterized degradation products [11]. Under mild oxidative stress, the compound forms 2-(methylamino)propiophenone (MAPP) as the primary degradation product. More aggressive oxidative conditions, such as exposure to hydrogen peroxide for 24-48 hours at ambient temperature, generate 2-formyl-2-(methylamino)-acetophenone (FMAAP) as the major degradation product [11].

Heat-induced oxidative degradation at 75°C for 72 hours in moisturized conditions produces 2-(carboxyamino)propiophenone (CAPP) through a proposed oxidative pathway involving the formation of intermediate carbonyl species [11]. The oxidation mechanism appears to proceed through initial alcohol oxidation to form ketone intermediates, followed by further oxidative transformations of the amino alcohol moiety.

Under reductive conditions, particularly those employed in clandestine synthesis methods, (1R,2R)-pseudoephedrine can undergo reduction to form methamphetamine [12]. The Birch reduction method, utilizing lithium or sodium in liquid ammonia, effectively reduces the hydroxyl group while maintaining the stereochemical integrity at the amino carbon. This reductive transformation has significant implications for forensic chemistry and regulatory control of pseudoephedrine-containing products.

The compound's oxidation potential and reduction behavior are influenced by the stereochemical configuration of the hydroxyl and amino groups. The (1R,2R) stereochemistry provides specific spatial arrangements that influence the accessibility of reactive sites and the stability of intermediate species formed during oxidative or reductive processes.

Nucleophilic and Electrophilic Sites

The molecular structure of (1R,2R)-pseudoephedrine presents distinct sites for nucleophilic and electrophilic attack, determined by the electron density distribution and steric accessibility of functional groups. The nitrogen atom of the secondary amine serves as the primary nucleophilic site, readily available for protonation or alkylation reactions [13]. The lone pair of electrons on nitrogen makes this site particularly reactive toward electrophiles, including protons in acidic environments and alkylating agents in synthetic transformations.

The hydroxyl-bearing carbon (C-1) represents a key electrophilic site, particularly when activated through protonation of the hydroxyl group or coordination with Lewis acids [13]. This carbon center can undergo nucleophilic substitution reactions, with the stereochemical outcome dependent on the mechanism (SN1 versus SN2) and the nature of the nucleophile. The (1R) configuration at this carbon influences the stereochemical course of substitution reactions and the relative rates of competing pathways.

The aromatic ring provides additional sites for electrophilic aromatic substitution, although the electron-withdrawing effect of the adjacent alkyl chain bearing the hydroxyl and amino groups moderately deactivates the ring toward electrophilic attack [13]. The meta positions relative to the alkyl substituent are most reactive toward electrophiles, while the ortho and para positions show reduced reactivity due to steric and electronic effects.

Molecular electrostatic potential calculations and Hirshfeld surface analysis studies on related phenylethylamine compounds indicate that the regions around the nitrogen atom exhibit the highest electron density, confirming its role as the primary nucleophilic site [13] [14]. Conversely, the carbon atoms adjacent to electron-withdrawing groups show increased electrophilic character, making them susceptible to nucleophilic attack.

Stability Under Various Environmental Conditions

The environmental stability of (1R,2R)-pseudoephedrine varies significantly depending on storage conditions, environmental factors, and the presence of degradative influences. Comprehensive stability assessment reveals the compound's behavior under pharmaceutical storage conditions, environmental exposure, and stress testing scenarios.

Under recommended pharmaceutical storage conditions (15-30°C in tight, light-resistant containers), (1R,2R)-pseudoephedrine demonstrates excellent stability with minimal degradation over extended periods [4]. The compound should be protected from light exposure, as prolonged illumination can lead to discoloration, although this does not necessarily indicate significant chemical degradation [2] [15]. Freezing should be avoided, as temperature cycling can affect the integrity of pharmaceutical formulations and potentially compromise sterility of parenteral preparations.

Light sensitivity studies indicate that while (1R,2R)-pseudoephedrine is not susceptible to direct photolysis by sunlight, it may undergo photocatalyzed reactions in the presence of photosensitizers or under UV irradiation [2]. The compound shows greater stability to light compared to many other pharmaceutical compounds, with discoloration being the primary observable effect rather than extensive chemical degradation.

pH stability assessment reveals that (1R,2R)-pseudoephedrine remains chemically stable across the physiological pH range (pH 1-8) [16]. The compound shows no significant degradation under normal pH conditions encountered in biological systems or environmental waters. However, extreme pH conditions (strongly acidic or basic) may catalyze hydrolytic or other degradative processes, particularly at elevated temperatures.

Environmental degradation studies demonstrate markedly different stability profiles under biotic versus abiotic conditions [17]. In soil environments, biotic degradation occurs with half-lives ranging from 3.7 to 30.1 days, depending on soil type, microbial activity, and environmental conditions [17]. The compound shows particular susceptibility to biodegradation by Arthrobacter species, which can utilize pseudoephedrine as a sole carbon and energy source [18]. Under sterile (abiotic) soil conditions, degradation proceeds much more slowly, with half-lives extending from 143.3 to 501.7 days [17].

Aquatic environmental stability varies with water chemistry and biological activity. In river-simulating microcosms, (1R,2R)-pseudoephedrine shows moderate persistence, with significant degradation occurring only under biotic conditions over 14-day study periods [19]. The compound's high aqueous solubility and moderate lipophilicity contribute to its mobility in aquatic environments, potentially leading to widespread distribution before complete degradation occurs.

Thermal stability analysis indicates that (1R,2R)-pseudoephedrine remains stable at normal storage temperatures but begins to decompose at elevated temperatures above 180°C [16]. Thermal decomposition produces hazardous fumes, including nitrogen oxides and other toxic compounds, necessitating appropriate safety precautions during high-temperature analytical procedures or in fire situations.

The compound's sorption behavior in environmental matrices shows relatively low sorption coefficients, indicating high mobility potential in soil and sediment systems [17]. This mobility, combined with the compound's moderate environmental persistence, suggests potential for groundwater contamination and long-range transport in aquatic systems.